5-Propylfuran-2-carbonyl chloride

Lipophilicity Drug-likeness Permeability

5-Propylfuran-2-carbonyl chloride (CAS 87395-50-4) is a 5-alkyl-substituted furan-2-carbonyl chloride belonging to the acid halide class. It is primarily employed as an electrophilic acylation reagent for installing the 5-propylfuran-2-carbonyl moiety onto nucleophiles such as amines and alcohols.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 87395-50-4
Cat. No. B13957917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propylfuran-2-carbonyl chloride
CAS87395-50-4
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(O1)C(=O)Cl
InChIInChI=1S/C8H9ClO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3
InChIKeyJGWYLUFROIIWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Propylfuran-2-carbonyl chloride (CAS 87395-50-4) – A Specialized Acylating Agent for Procurement Decisions


5-Propylfuran-2-carbonyl chloride (CAS 87395-50-4) is a 5-alkyl-substituted furan-2-carbonyl chloride belonging to the acid halide class. It is primarily employed as an electrophilic acylation reagent for installing the 5-propylfuran-2-carbonyl moiety onto nucleophiles such as amines and alcohols [1]. Unlike the parent furan-2-carbonyl chloride or its short-chain alkyl analogs, the n-propyl substituent at position 5 modulates both the steric environment and the lipophilicity of the resulting derivatives, which can influence reaction selectivity and the physicochemical properties of downstream products [1][2].

Why a Simple Furan-2-carbonyl Chloride Analog Cannot Replace 5-Propylfuran-2-carbonyl chloride in Structure- and Property-Critical Applications


Furan-2-carbonyl chlorides bearing different 5-alkyl substituents are not interchangeable because the alkyl chain length directly influences the lipophilicity and steric profile of the conjugated derivative. Computational predictions show that the XLogP3 value increases from 1.5 (unsubstituted) to 2.2 (5-methyl) to 3.0 (5-propyl) [1]. This 1.5 logP unit span can shift logD by an order of magnitude, impacting membrane permeability, metabolic stability, and target binding kinetics when the acyl group is incorporated into a bioactive molecule. Even minor changes in the alkyl substituent can lead to different reactivity in sterically demanding transformations, as documented for 5-substituted furan systems [2]. Therefore, substituting 5-propylfuran-2-carbonyl chloride with its methyl or unsubstituted analog risks altering both the synthetic outcome and the biological or material performance of the final product.

Quantitative Differentiation of 5-Propylfuran-2-carbonyl chloride from Closest Analogs


Computed Lipophilicity (XLogP3) Compared with 5-Methyl and Unsubstituted Furan-2-carbonyl Chlorides

The computed partition coefficient XLogP3, a key predictor of membrane permeability and ADME behavior, is substantially higher for 5-propylfuran-2-carbonyl chloride (3.0) than for the 5-methyl analog (2.2) and the parent furan-2-carbonyl chloride (1.5) [1]. This indicates that derivatives synthesized from the propyl-substituted acyl chloride will exhibit greater lipophilicity than those prepared from the shorter-chain analogs.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility Compared with 5-Methylfuran-2-carbonyl chloride

5-Propylfuran-2-carbonyl chloride possesses three rotatable bonds (the propyl chain), compared to only one for 5-methylfuran-2-carbonyl chloride [1]. The extended alkyl chain offers greater conformational freedom, allowing the terminal methyl group to sample a wider spatial volume. This can be exploited in structure-based drug design to fill hydrophobic pockets that are inaccessible to the smaller methyl or ethyl side chains.

Conformational flexibility Molecular recognition Drug design

Molecular Weight and Physicochemical Space Differentiation from Shorter-Chain Analogs

The molecular weight of 5-propylfuran-2-carbonyl chloride is 172.61 g/mol, which is 42.08 g/mol heavier than the parent furan-2-carbonyl chloride (130.53 g/mol) and 28.06 g/mol heavier than the 5-methyl analog (144.55 g/mol) [1]. This places the propyl derivative closer to the center of the typical fragment-to-lead molecular weight range, while maintaining all other molecular descriptors (TPSA = 30.2 Ų, HBA = 2, HBD = 0) identical across the series [1].

Molecular weight Physicochemical property space Lead optimization

Recommended Application Scenarios for 5-Propylfuran-2-carbonyl chloride Based on Quantitative Differentiation Evidence


Synthesis of Bioactive Amides and Esters with Optimized Lipophilicity

When acylating amine or alcohol pharmacophores to improve passive membrane permeability, 5-propylfuran-2-carbonyl chloride delivers a 0.8–1.5 logP increase over methyl or unsubstituted furanoyl chloride analogs [1]. This is particularly relevant for central nervous system or intracellular targets where logD in the 2–4 range is often desirable. The identical TPSA (30.2 Ų) across the series ensures that enhanced permeability is not offset by increased polar surface area [1].

Lead Optimization Campaigns Requiring Hydrophobic Pocket Filling

The three-rotatable-bond propyl chain can reach deeper into hydrophobic sub-pockets than the single-rotatable-bond methyl group [1]. This property makes 5-propylfuran-2-carbonyl chloride a preferred acylating agent for developing ligands targeting hydrophobic clefts in kinases, GPCRs, or nuclear receptors that demand extended lipophilic interactions.

Building Block for Fragment-to-Lead Molecular Weight Progression

With a molecular weight of 172.61 g/mol, this compound serves as a mid-size building block that adds meaningful mass while preserving the furan core's electronic characteristics [1]. It is well-suited for systematic SAR studies where incremental alkyl chain lengthening is required, bridging the gap between the lighter methyl analog (144.55 g/mol) and heavier butyl or beyond derivatives.

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